molecular formula C7H8BClO2S B1492919 5-Chloro-2-(methylsulfanyl)phenylboronic acid CAS No. 1451392-55-4

5-Chloro-2-(methylsulfanyl)phenylboronic acid

Cat. No. B1492919
CAS RN: 1451392-55-4
M. Wt: 202.47 g/mol
InChI Key: IVVNCNFZKBXQJX-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylsulfanyl)phenylboronic acid is a chemical compound with the molecular formula C7H8BClO2S . It has a molecular weight of 202.47 g/mol .


Synthesis Analysis

The synthesis of this compound and similar boronic acids often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Chemical Reactions Analysis

Boronic acids, including this compound, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 202.47 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 202.0026585 g/mol .

Scientific Research Applications

Fluorescence Quenching Studies

5-Chloro-2-methoxyphenylboronic acid (5CMPBA) has been investigated for its fluorescence quenching properties at room temperature using steady state fluorescence measurements with aniline as a quencher. The study reveals that static quenching mechanisms are active, suggesting that reactions are diffusion-limited, which is significant for understanding the fluorescence behavior of similar boronic acid derivatives in various environments (Geethanjali, Nagaraja, & Melavanki, 2015).

Pharmacological Review

Chlorogenic acid, closely related to the phenolic boronic acids, has been extensively reviewed for its diverse pharmacological effects. It is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and more. This comprehensive pharmacological profile emphasizes the potential of phenolic boronic acids like 5CMPBA in various therapeutic applications (Naveed et al., 2018).

Synthesis of Nano Organo Solid Acids

Innovative work has been conducted on the synthesis and characterization of novel biological-based nano organo solid acids with urea moiety, showcasing their catalytic applications in synthesizing various organic compounds under mild and green conditions. While not directly involving 5CMPBA, this research highlights the broader utility of boronic acids and related structures in green chemistry and catalysis, suggesting potential areas where 5CMPBA could be similarly applied (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Catalytic Applications in Organic Synthesis

Methanesulfonic acid (MSA) has been used as a catalyst for the electrophilic addition of long-chain olefins to benzene, demonstrating the versatility of sulfonic acids in organic synthesis. Although this study focuses on MSA, it underlines the potential of similar compounds, including boronic acids like 5CMPBA, in catalyzing electrophilic additions and other reactions in organic chemistry (Luong et al., 2004).

properties

IUPAC Name

(5-chloro-2-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVNCNFZKBXQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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